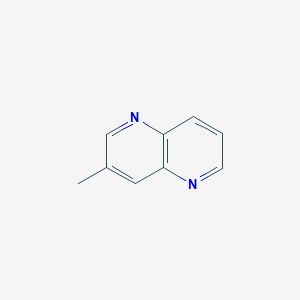

3-甲基-1,5-萘啶

描述

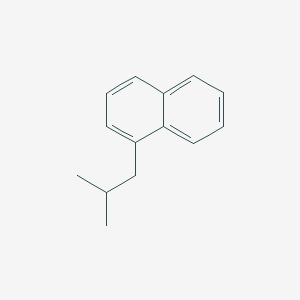

3-Methyl-1,5-naphthyridine is a derivative of the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system that resembles naphthalene with pyridine rings. These compounds are of interest due to their diverse range of applications, including their use in organic semiconductors, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of various 1,5-naphthyridine derivatives has been reported through different methods. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate, yielding products with high phase transition temperatures . Another approach involved the Skraup reaction to produce 3-hydroxy-1,5-naphthyridine derivatives, followed by oxidative cleavage and demethylation to obtain the target compound . Additionally, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives and condensation reactions .

Molecular Structure Analysis

The molecular structure of 1,5-naphthyridine derivatives has been characterized using various techniques. For example, compounds 1b, 1e, and 1f crystallized in the monoclinic crystal system, and their molecular orbitals were studied using quantum chemical calculations . The crystal structure of a 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid derivative was determined by X-ray crystallography, revealing intermolecular interactions that stabilize the molecular packing .

Chemical Reactions Analysis

1,5-Naphthyridine derivatives participate in various chemical reactions due to their reactive sites. They have been used as intermediates in the synthesis of other complex molecules. For instance, 2-anilino-4,6-dimethylpyridine-3-carbonitrile serves as an intermediate in the synthesis of 5-aminobenzo[b][1,8]-naphthyridines . Additionally, 1,5-naphthyridine has been used as a linker for constructing bridging ligands in coordination chemistry, demonstrating its versatility in forming bidentate and tridentate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-naphthyridine derivatives are influenced by their molecular structure. The synthesized 4,8-substituted 1,5-naphthyridines exhibit high thermal stability and show low optical band gaps, making them suitable for opto-electrical applications such as OLEDs. They emit blue fluorescence in both solution and solid states and have suitable electron affinities and ionization potentials for electron-transport and hole-transport materials . The nonlinear optical properties and electronic absorption spectra of these derivatives have also been studied, indicating their potential in various electronic applications .

科学研究应用

合成方法

可扩展合成:从3-氨基-5-甲氧基-4-甲基吡啶出发,经历Skraup反应,开发了一种可扩展合成3-羟基-1,5-萘啶-4-甲醛的方法。这种合成对于在有机化学和药物研究中生产关键中间体具有重要意义(Li et al., 2010)。

无催化剂水相合成:报道了一种创新的、一锅法、无催化剂的在水中合成1,2-二氢[1,6]萘啶的方法,使用了甲基酮、胺和马来酰亚胺。这种环保的方法避免了昂贵的催化剂和有毒溶剂,为萘啶合成提供了更环保的选择(Mukhopadhyay et al., 2011)。

化学性质和应用

化学反应性和应用:包括3-甲基-1,5-萘啶在内的融合的1,5-萘啶衍生物在合成有机化学和药物化学中具有多种应用。它们作为金属络合物形成的配体的反应性和用途突显了它们在各种化学过程中的作用(Masdeu et al., 2020)。

不对称钌催化氢化:使用手性阳离子钌二胺配合物,开发了对1,5-萘啶衍生物进行不对称氢化的方法。这种方法适用于规模化合成光学纯的1,5-二氮杂顺-癸烷,用作不对称合成中刚性螯合二胺配体(Zhang et al., 2015)。

安全和危害

While the specific safety and hazards of 3-Methyl-1,5-naphthyridine are not available in the retrieved papers, general safety measures for handling naphthyridines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . They are used in the construction of various scaffolds and as ligands for metal complexes formation . Their reactivity and applications have been the focus of research in the last 18 years .

属性

IUPAC Name |

3-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOJEHSELXHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343298 | |

| Record name | 3-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,5-naphthyridine | |

CAS RN |

18937-71-8 | |

| Record name | 3-Methyl-1,5-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1,5-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTS5ULM85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)